molecular formula C31H32BN3O B11763880 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate CAS No. 95885-24-8

3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate

Cat. No.: B11763880
CAS No.: 95885-24-8
M. Wt: 473.4 g/mol
InChI Key: QIQPZJAXNMPWLG-UHFFFAOYSA-N
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Description

3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazolium salts, while oxidation reactions could lead to the formation of imidazole derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazolium ring can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in diverse chemical reactions and its potential use in various scientific fields make it a compound of significant interest .

Properties

CAS No.

95885-24-8

Molecular Formula

C31H32BN3O

Molecular Weight

473.4 g/mol

IUPAC Name

tetraphenylboranuide;N,N,3-trimethylimidazol-3-ium-1-carboxamide

InChI

InChI=1S/C24H20B.C7H12N3O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2)7(11)10-5-4-9(3)6-10/h1-20H;4-6H,1-3H3/q-1;+1

InChI Key

QIQPZJAXNMPWLG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+]1=CN(C=C1)C(=O)N(C)C

Origin of Product

United States

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